3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine
Overview
Description
3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that features two oxadiazole rings. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of amino groups in its structure makes it a versatile molecule for further functionalization and derivatization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine can be achieved through several methods. One common approach involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0–5°C). This reaction yields the desired compound after purification by flash column chromatography and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups yields nitro derivatives, while reduction of nitro groups yields amino derivatives.
Scientific Research Applications
3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Materials Science: The compound’s energetic properties make it suitable for use in high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine depends on its specific application. In the context of high-energy materials, the compound undergoes rapid decomposition, releasing a significant amount of energy. This process involves the cleavage of the oxadiazole rings and the formation of gaseous products such as nitrogen and carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound is structurally similar but contains nitro groups instead of amino groups.
3,4-Bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Another similar compound with two amino groups.
Uniqueness
3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine is unique due to its dual oxadiazole rings and the presence of amino groups, which provide versatility for further chemical modifications. Its energetic properties also make it a valuable compound for applications in high-energy materials.
Properties
IUPAC Name |
4-(5-amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O2/c5-2-1(8-12-9-2)3-7-4(6)11-10-3/h(H2,5,9)(H2,6,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXKTGRIPAUKMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C2=NOC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>25.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822968 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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